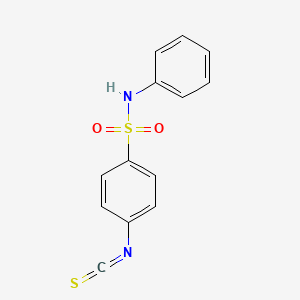

4-isothiocyanato-N-phenylbenzenesulfonamide

Description

4-Isothiocyanato-N-phenylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide backbone substituted with an isothiocyanate (–N=C=S) group at the para position and an N-phenyl moiety. The isothiocyanate group confers reactivity toward nucleophiles (e.g., amines, thiols), enabling its use as a coupling agent or intermediate in heterocyclic synthesis.

Properties

IUPAC Name |

4-isothiocyanato-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S2/c16-19(17,15-12-4-2-1-3-5-12)13-8-6-11(7-9-13)14-10-18/h1-9,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBBXQCKKOGZCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isothiocyanato-N-phenylbenzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with thiophosgene (CSCl₂) under controlled conditions. The reaction proceeds as follows:

Starting Material: 4-aminobenzenesulfonamide

Reagent: Thiophosgene (CSCl₂)

Solvent: Anhydrous dichloromethane (CH₂Cl₂)

Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent side reactions and ensure high yield.

The reaction mechanism involves the nucleophilic attack of the amino group on the thiophosgene, leading to the formation of the isothiocyanate group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanato-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and thiocarbamates, respectively.

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary amines (R-NH₂), secondary amines (R₂NH), and thiols (R-SH) are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

Major Products Formed

Nucleophilic Substitution: Thioureas, carbamates, and thiocarbamates

Oxidation: Sulfonic acids

Reduction: Amines

Scientific Research Applications

4-Isothiocyanato-N-phenylbenzenesulfonamide is a biochemical compound with the molecular formula and a molecular weight of 290.36 . Research indicates that isothiocyanates, a class of compounds to which this compound belongs, have various applications, including uses as fungicides and intermediates in chemical synthesis .

General Applications of Isothiocyanates

- Fungicides Many isothiocyanates can be used as fungicides . They can be formulated into dusting powders, dispersible powders, aqueous dispersions and emulsions, and aerosols for this purpose .

- Chemical Synthesis Intermediates Isothiocyanates are useful as intermediates in chemical synthesis and can be reacted with ammonia and primary amines to yield thioureas . For example, N-arylthioureas such as N,N-diphenylthiourea, made from phenyl isothiocyanate and aniline, can stabilize high molecular polyunsaturated compound reaction products, such as natural and synthetic rubbers, against aging, heat, and ultraviolet light . N-arylthioureas are also useful as metal (copper) discoloration inhibitors in polyphosphate-containing detergents, while N,N'-diarylthioureas can be used to prepare flotation agents .

- Polyester stabilizers Sulfonylcarbodiimides, which can be derived from isothiocyanates, are useful as antidiabetic agents and stabilizers for polyesters . Polyesters tend to deteriorate under heat, high humidity, and simple aging, but sulfonylcarbodiimides can stabilize polyesters against these undesirable characteristics .

Specific Derivatives and Analogues

- Antiviral Research Modifications to compounds, including the introduction of polar groups, can positively influence antiviral activity against norovirus replication in cell-based systems .

- MYC Inhibition Sulfonamide derivatives have been investigated for their ability to interrupt the binding of MYC proteins to WDR5, which is relevant in the treatment of tumors driven by MYC oncogenes .

Mechanism of Action

The mechanism of action of 4-isothiocyanato-N-phenylbenzenesulfonamide involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as the amino groups of lysine residues and the thiol groups of cysteine residues. This covalent modification can alter the protein’s function, stability, and interactions, making it a valuable tool in proteomics and drug discovery .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between 4-isothiocyanato-N-phenylbenzenesulfonamide and related sulfonamide derivatives:

Key Observations :

- Electron-Withdrawing Groups : The iodine atom in N-(4-iodophenyl)-4-isopropylbenzenesulfonamide introduces significant molecular weight and may influence electronic properties (e.g., dipole moments, reactivity in cross-coupling reactions).

- Heterocyclic Modifications : The oxazolyl-containing derivative demonstrates how heterocyclic moieties can alter biological activity or coordination chemistry compared to simpler sulfonamides.

Physicochemical Properties

While direct data for this compound are scarce, inferences can be drawn from analogs:

- Solubility : Sulfonamides with hydrophobic substituents (e.g., tert-butyl , isopropyl ) exhibit lower aqueous solubility compared to those with polar groups. The isothiocyanate group may enhance solubility in aprotic solvents like DMF or DMSO.

- Thermal Stability : Isothiocyanate derivatives are generally thermally labile above 150°C, with decomposition pathways involving release of sulfur-containing gases.

- Spectral Characteristics :

Reactivity and Functionalization

- Isothiocyanate Reactivity : The –N=C=S group in this compound can react with amines to form thioureas or with thiols to yield dithiocarbamates, a feature shared with 4-fluorophenyl isothiocyanate .

- Sulfonamide Stability : Unlike esters or amides, sulfonamides are resistant to hydrolysis under acidic or basic conditions, making them robust intermediates .

Biological Activity

4-Isothiocyanato-N-phenylbenzenesulfonamide (CAS No. 100382-12-5) is a compound with significant biological activity, particularly noted for its anticancer and antimicrobial properties. This article explores its biological mechanisms, efficacy in various studies, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₀N₂O₂S₂, with a molecular weight of 290.36 g/mol. The compound features an isothiocyanate group, which is known for its reactivity and biological activity, particularly in cancer therapy and antimicrobial applications.

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The isothiocyanate moiety has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Antiproliferative Effects : Studies indicate that this compound inhibits cell proliferation in various cancer cell lines, including breast, lung, and colon cancer.

- Antimicrobial Activity : The compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic or adjunctive therapy.

Anticancer Studies

Research has demonstrated the effectiveness of this compound in inhibiting cancer cell growth. Key findings include:

- Cell Viability Assays : Treatment with varying concentrations resulted in reduced viability of cancer cells.

- Apoptosis Assays : Increased apoptotic cell death was observed, confirming the compound's role in inducing programmed cell death.

- Migration/Invasion Assays : The compound significantly reduced the migration and invasion capabilities of cancer cells, indicating potential utility in preventing metastasis.

Antimicrobial Studies

The compound's antimicrobial efficacy has been assessed through various methods:

- Minimum Inhibitory Concentration (MIC) : Studies have determined the MIC against several bacterial strains, showing effectiveness even against drug-resistant strains.

- Time-Kill Assays : These assays demonstrated the kinetics of bacterial killing, supporting its potential as a novel antibiotic agent.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles. Below is a table summarizing key characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Nitro-N-phenylbenzenesulfonamide | C₁₂H₁₀N₂O₄S | Contains a nitro group; used in various synthetic applications |

| 4-Isothiocyanato-N-(2-phenylethyl)benzenesulfonamide | C₁₅H₁₄N₂O₂S₂ | Features a longer alkyl chain; may exhibit different activity |

| 4-Methyl-N-phenylbenzenesulfonamide | C₁₃H₁₁N₂O₂S | Contains a methyl group; affects solubility and reactivity |

The unique aspect of this compound lies in its specific isothiocyanate functionality combined with the sulfonamide structure, enhancing its reactivity and biological profile compared to other similar compounds.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Breast Cancer Model : In vitro studies using breast cancer cell lines showed significant reduction in cell viability upon treatment with this compound. Apoptotic markers were upregulated, indicating effective induction of apoptosis.

- Bacterial Resistance Study : The compound was tested against multi-drug resistant bacterial strains, demonstrating its ability to inhibit growth effectively. This positions it as a promising candidate for developing new antibiotic therapies.

- Surface Modification Applications : Beyond biological activity, researchers are exploring the use of this compound for modifying surfaces in materials science, potentially leading to advancements in coatings and nanoparticle technologies.

Q & A

Basic Question: What are the key structural features of 4-isothiocyanato-N-phenylbenzenesulfonamide, and how can they be experimentally validated?

Answer:

The compound features a sulfonamide group (–SONH–) linked to a phenyl ring, with an isothiocyanate (–N=C=S) substituent at the para position of the benzene sulfonamide moiety. Structural validation requires a combination of spectroscopic and crystallographic methods:

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths (e.g., S–N and C=S bonds) and intermolecular hydrogen-bonding networks .

- NMR spectroscopy : Confirm the isothiocyanate group via NMR (δ ~125–135 ppm for C=S) and aromatic proton splitting patterns .

- FT-IR : Identify characteristic vibrations (e.g., ν(N=C=S) at ~2050–2100 cm) .

Advanced Question: How can computational methods resolve discrepancies in crystallographic data for this compound?

Answer:

Discrepancies in bond angles or thermal displacement parameters may arise from disorder or twinning. Methodological approaches include:

- DFT calculations : Optimize the geometry using B3LYP/6-311G(d,p) to compare experimental vs. theoretical bond lengths (e.g., C–S bond deviations >0.02 Å suggest refinement errors) .

- PLATON validation : Check for missed symmetry or hydrogen-bonding interactions using ADDSYM .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., π-stacking vs. H-bonding) to refine packing models .

Basic Question: What synthetic routes are available for this compound, and how is purity ensured?

Answer:

Common synthesis involves sulfonylation of aniline derivatives followed by thiophosgene reaction:

Sulfonylation : React benzenesulfonyl chloride with aniline in basic conditions (e.g., NaOH, 0–5°C) .

Isothiocyanate formation : Treat the intermediate with thiophosgene (ClC=S) in dry dichloromethane .

Purity control :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor byproducts.

- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced Question: How does the reactivity of the isothiocyanate group influence derivatization strategies for this compound?

Answer:

The –N=C=S group undergoes nucleophilic addition with amines or thiols, enabling diverse functionalization:

- Thiourea derivatives : React with primary amines (e.g., R–NH) in ethanol under reflux to form R–NH–C(S)–NH– derivatives. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Thioamide synthesis : Use Lawesson’s reagent to convert intermediate thioureas to thioamides .

Challenges : Competing hydrolysis of –N=C=S in aqueous media requires anhydrous conditions .

Basic Question: What spectroscopic techniques are critical for characterizing intermediates in the synthesis of this compound?

Answer:

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error .

- NMR : Assign aromatic protons (δ 7.2–7.8 ppm) and sulfonamide NH (δ ~10 ppm, broad) .

- Raman spectroscopy : Detect S–N and C=S stretching modes obscured in IR by solvent interference .

Advanced Question: How can crystallographic data from SHELXL be optimized for high-resolution structures of this compound?

Answer:

- Refinement parameters : Set restraints for anisotropic displacement parameters (ADPs) of sulfur atoms to mitigate overfitting .

- Twinned data : Use TWINABS for scaling and HKLF5 format in SHELXL to model pseudo-merohedral twinning .

- Hydrogen bonding : Apply DFIX and DANG constraints to stabilize H-bond networks during refinement .

Basic Question: What are the stability considerations for storing this compound?

Answer:

- Moisture sensitivity : Store under argon at –20°C in amber vials to prevent hydrolysis of –N=C=S to –NH and COS .

- Light sensitivity : UV exposure degrades the sulfonamide group; use foil-wrapped containers .

Advanced Question: How can quantum mechanical calculations predict the compound’s reactivity in biological systems?

Answer:

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., carbonic anhydrase) based on sulfonamide affinity .

- MD simulations : Simulate solvation effects in water-ethanol mixtures using GROMACS to assess membrane permeability .

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps (ΔE < 4 eV) to predict electrophilic attack sites .

Basic Question: What safety protocols are essential when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of thiocyanate vapors .

- PPE : Nitrile gloves and goggles to prevent dermal/ocular exposure .

- Waste disposal : Neutralize with 10% NaOH before incineration .

Advanced Question: How can researchers address contradictory bioactivity data for this compound across studies?

Answer:

- Dose-response curves : Re-evaluate IC values using standardized assays (e.g., MTT for cytotoxicity) .

- Metabolic stability : Compare half-life (t) in liver microsomes across species (e.g., human vs. murine) .

- Epigenetic factors : Control for cell line variability (e.g., HeLa vs. HEK293) in activity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.